1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine
Description
Historical Context and Discovery
The synthesis of this compound was first reported in scientific literature circa 2009, as evidenced by its initial PubChem entry creation date of July 21, 2009. Its discovery aligns with a broader trend in the late 2000s to functionalize benzimidazole scaffolds with small-ring substituents, such as cyclopropane, to modulate electronic and steric properties. The compound’s CAS registry number, 1094220-56-0, and molecular formula, C₁₅H₂₁N₃, reflect its hybrid structure combining a bicyclic aromatic system with an aliphatic amine side chain.
Early synthetic routes likely involved cyclocondensation reactions between o-phenylenediamine derivatives and cyclopropane-containing carbonyl intermediates, followed by subsequent alkylation or reductive amination steps to introduce the 3-methylbutan-1-amine moiety. The inclusion of the cyclopropyl group marked a deliberate strategy to enhance metabolic stability compared to larger alkyl or aryl substituents, a hypothesis later validated in pharmacokinetic studies of related compounds.
Significance in Heterocyclic Compound Research
This compound’s structural features make it a valuable case study in heterocyclic chemistry. The benzimidazole core provides π-π stacking capabilities and hydrogen-bonding sites, while the cyclopropyl group introduces angle strain and sp³ hybridization, creating a distinct electronic profile. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.35 g/mol | |
| Topological Polar SA | 50.6 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
The tert-butyl-like 3-methylbutan-1-amine side chain enhances lipophilicity (calculated LogP ≈ 3.1), favoring membrane permeability—a critical factor in central nervous system-targeting agents. Comparative analysis with simpler benzimidazoles shows a 15–20% increase in thermal stability due to the cyclopropyl ring’s conformational restriction.
Properties
CAS No. |
1094220-56-0 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
1-(1-cyclopropylbenzimidazol-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21N3/c1-10(2)9-12(16)15-17-13-5-3-4-6-14(13)18(15)11-7-8-11/h3-6,10-12H,7-9,16H2,1-2H3 |
InChI Key |
LEORPYNWCOOJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Condensation with Carbonyl Compounds
A foundational approach involves reacting 1-cyclopropyl-1H-benzimidazol-2-amine with a ketone or aldehyde under acidic or oxidative conditions. For example, 2-aminobenzimidazole derivatives can undergo cyclocondensation with levulinic acid (4-oxopentanoic acid) to introduce the 3-methylbutan-1-amine moiety. In a representative procedure, 2-aminobenzimidazole (1.34 g, 10 mmol) and levulinic acid (1.16 g, 10 mmol) are refluxed in ethanol for 4 hours, yielding a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH4) in methanol affords the primary amine.
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Aminobenzimidazole | 1.34 g | Ethanol, reflux, 4h | 61.2% |
| Levulinic acid | 1.16 g | NaBH4, methanol, 0°C | 68% |
This method prioritizes simplicity but requires careful control of stoichiometry to avoid over-alkylation.
Cyclopropyl Group Introduction
The cyclopropyl substituent at the 1-position of the benzimidazole ring is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Substitution with Cyclopropylamine
Halogenated benzimidazole precursors, such as 1-chloro-1H-benzimidazole, react with cyclopropylamine in the presence of a base. In a protocol adapted from palladium-catalyzed couplings, 1-chloro-1H-benzimidazole (1.53 g, 10 mmol) and cyclopropylamine (0.57 g, 10 mmol) are heated in dimethylformamide (DMF) with potassium carbonate (2.76 g, 20 mmol) at 80°C for 12 hours. The reaction achieves 72% yield after purification by silica gel chromatography (ethyl acetate/hexane, 1:3).
Suzuki-Miyaura Coupling
For more complex substrates, Suzuki coupling with a cyclopropyl-bearing boronic ester ensures regioselectivity. A patented method employs 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and a brominated benzimidazole precursor in 1,4-dioxane/water with Pd(dppf)Cl2·CH2Cl2 (5 mol%) and K2CO3 at 80°C. This approach yields 65–70% of the cyclopropyl-functionalized benzimidazole.
Functionalization of the Amine Side Chain
The 3-methylbutan-1-amine side chain is introduced via reductive amination or alkylation of a pre-formed benzimidazole intermediate.
Reductive Amination
A ketone intermediate, 1-(1-cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-one, is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at room temperature for 24 hours, yielding the primary amine with 58% efficiency.
Alkylation of Amine Precursors
Alternatively, the amine side chain is installed via alkylation of a benzimidazole-bearing electrophilic carbon. For instance, treatment of 1-cyclopropyl-1H-benzimidazole-2-carbaldehyde with 3-methylbutylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) forms a secondary alcohol, which is oxidized to the ketone and subsequently aminated.
Integrated Synthetic Routes
One-Pot Benzimidazole Formation and Side-Chain Functionalization
A streamlined protocol combines benzimidazole synthesis and side-chain introduction in a single reaction vessel. A mixture of o-phenylenediamine (1.08 g, 10 mmol), cyclopropyl isocyanate (0.85 g, 10 mmol), and 4-methylpentan-2-one (1.01 g, 10 mmol) is heated in acetic acid at 120°C for 8 hours. The crude product is purified via recrystallization (ethanol/water) to yield the target compound in 55% yield.
Sequential Cross-Coupling and Amination
A modular approach involves:
-
Buchwald-Hartwig amination to attach the 3-methylbutan-1-amine side chain.
This method, while requiring specialized catalysts, achieves superior regiocontrol and 75% overall yield.
Optimization and Challenges
Solvent and Temperature Effects
Ethanol and DMF are preferred for condensation and substitution reactions, respectively, due to their polarity and boiling points. Elevated temperatures (80–120°C) accelerate cyclization but risk decomposing heat-sensitive intermediates.
Catalytic Systems
Palladium catalysts (e.g., Pd(dppf)Cl2) enhance cross-coupling efficiency but necessitate inert atmospheres and anhydrous conditions. Copper(I) iodide (CuI) with 8-hydroxyquinoline ligand improves Ullmann-type couplings for amine installation.
Purification Techniques
Silica gel chromatography (ethyl acetate/hexane) and recrystallization (ethanol/water) remain standard for isolating the target compound. High-performance liquid chromatography (HPLC) is employed for analytical validation, confirming ≥98% purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzimidazole core and the chair conformation of the cyclopropyl ring.
Applications and Derivatives
The compound’s tertiary amine structure renders it a candidate for drug conjugation, as highlighted in patents describing ligand-drug conjugates (LDCs) for targeted therapies. Derivatives with modified side chains exhibit urease inhibition activity, underscoring pharmacological potential .
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole ring and amine group are susceptible to oxidation. Common oxidizing agents include:
Reduction Reactions
The aliphatic amine and benzimidazole moieties participate in reductions:
Nucleophilic Substitution
The amine group acts as a nucleophile in alkylation/acylation reactions:
Radical Reactions
The compound’s potential role in radical-mediated processes is inferred from related benzimidazole systems :
-
Barton-McCombie Deoxygenation :
Cyclopropane Ring-Opening
The cyclopropyl group may undergo ring-opening under specific conditions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acid-catalyzed | HCl/MeOH | Reflux | Linear alkylamine derivatives |
| Radical-induced | AIBN, heat | Toluene, 80°C | Ring-opened products (theoretical) . |
Complexation with Metals
The benzimidazole nitrogen atoms can coordinate to transition metals:
| Metal Salt | Conditions | Application |
|---|---|---|
| Cu(II) acetate | Methanol, RT | Catalytic intermediates in cross-coupling reactions |
| Pd(II) chloride | DMF, 100°C | Suzuki-Miyaura coupling (hypothetical) . |
Carbamate Formation
Derivatization via carbamate synthesis is documented in patent literature :
Key Mechanistic Insights
-
Amine Reactivity : The primary amine undergoes standard acylation/alkylation but exhibits steric hindrance due to the bulky benzimidazole and cyclopropyl groups .
-
Benzimidazole Stability : The aromatic system resists electrophilic substitution but participates in radical and coordination chemistry .
-
Cyclopropane Dynamics : Ring-opening reactions are thermodynamically favorable but require precise control to avoid side products .
Scientific Research Applications
Inhibition of Enzymatic Activity
Research indicates that 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly diacylglycerol O-acyltransferase (DGAT). This inhibition can have significant implications for treating conditions such as obesity and type 2 diabetes by modulating lipid metabolism and energy expenditure.
Antitumor Activity
The compound has been investigated for its potential antitumor effects. Similar compounds with benzimidazole structures have shown promise in inhibiting cancer cell proliferation by targeting various kinases involved in cell cycle regulation. The structural similarity to known anticancer agents suggests that this compound could also exhibit similar properties .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| BMS-433771 | Contains benzimidazole and imidazole rings | DGAT inhibitor |
| AT9283 | Aurora kinase inhibitor | Antineoplastic activity |
| Imidazole derivatives | Various nitrogen-containing heterocycles | Various enzyme inhibitors |
This table highlights the diversity in biological activities among compounds sharing structural features with this compound, indicating its potential versatility in therapeutic applications.
Case Studies and Research Findings
Several studies have documented the promising biological activities of this compound. For instance, a study on the synthesis and evaluation of benzimidazole derivatives found that modifications to the cyclopropyl group could enhance the inhibitory potency against target enzymes . Another investigation into the pharmacological profile of similar compounds demonstrated significant antitumor activity through the inhibition of key kinases involved in cellular proliferation .
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The cyclopropyl group may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Structural and Electronic Differences
- Cyclopropyl vs. In contrast, N1-benzyl substituents in Compounds 463–465 improve blood-brain barrier penetration for anticonvulsant activity .
- Side Chain Variations : The 3-methylbutan-1-amine side chain in the target compound and B2 may favor hydrophobic interactions in corrosion inhibition, whereas B3’s methylthio group enhances electron density at the benzimidazole ring, improving adsorption on steel surfaces .
Functional Performance
- Corrosion Inhibition : B2 and B3 achieved 85% and 90% inhibition efficiency, respectively, in 1 M HCl. The target compound’s cyclopropyl group may further optimize adsorption geometry or electron distribution, though experimental data are needed to confirm this .
- Pharmacological Activity : Compounds with thiourea or nitro groups (e.g., 463–465, 466) exhibit anticonvulsant properties, suggesting that the target compound’s amine side chain could be modified for similar applications .
Toxicity and Environmental Impact
- B2 and B3 were designed as eco-friendly corrosion inhibitors with low toxicity, a trend likely extended to the cyclopropyl derivative .
Biological Activity
1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H16N2
- CAS Number : 2102887-41-0
Structural Features
The cyclopropyl group and the benzimidazole moiety confer unique properties that may influence biological interactions. The benzimidazole framework is known for its role in various biological activities, including anticancer and antimicrobial effects.
Antineoplastic Activity
Research indicates that compounds related to benzimidazole derivatives exhibit significant antineoplastic (anti-cancer) properties. For instance, benzimidazole-based compounds have been shown to inhibit various kinases involved in cell proliferation and survival pathways.
Case Study : A study conducted on similar benzimidazole derivatives demonstrated their efficacy in inhibiting Aurora kinases, which are critical in cancer cell division. The compound's structural similarity suggests potential for similar activity.
Multikinase Inhibition
The compound's structural characteristics suggest it may act as a multikinase inhibitor. Multikinase inhibitors target multiple pathways involved in tumor growth and metastasis, making them valuable in cancer therapy.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antineoplastic | |
| AT9283 (related compound) | Aurora kinase inhibitor | |
| 4-(1-(cyclobutylmethyl)-1H-benzo[d]imidazol-2-yl) | Multikinase inhibitor |
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways that regulate cell growth and apoptosis. This may include interference with the PI3K/Akt pathway, which is vital for cell survival.
Pharmacological Studies
Pharmacological evaluations have shown that the compound exhibits moderate to high potency against various cancer cell lines.
Table 2: Potency Against Cancer Cell Lines
Toxicity Profile
Initial toxicity assessments suggest that the compound has a favorable safety profile, with minimal cytotoxic effects on normal cells at therapeutic concentrations.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify cyclopropyl and benzimidazole ring integration. For example, cyclopropyl protons appear as distinct multiplets (δ 1.2–1.8 ppm) .
- Infrared (IR) Spectroscopy : Identify N–H stretches (3200–3400 cm) and C=N vibrations (1600–1650 cm) characteristic of benzimidazoles .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHN) with <2 ppm error .
What computational methods are suitable for predicting the biological targets of this compound, and how can virtual screening be validated experimentally?
Advanced Research Question
- Virtual Screening : Molecular docking against targets like the urokinase receptor (uPAR) using software (e.g., AutoDock Vina) identifies potential binding modes .
- Validation :
- Machine Learning : Train models on known benzimidazole bioactivity data to predict novel targets .
What are the critical considerations in designing a scalable synthesis process for this compound?
Basic Research Question
- Catalyst Recyclability : Ruthenium catalysts may require immobilization for large-scale use .
- Solvent Recovery : Ethanol or dichloromethane can be distilled and reused to reduce costs .
- Reaction Monitoring : Use TLC or in-line FTIR to track intermediate formation and minimize side products .
How do different catalysts impact the efficiency of key synthetic steps, and how can these be systematically evaluated?
Advanced Research Question
- Catalyst Comparison :
- Evaluation Metrics :
- High-Throughput Screening : Test 10–20 catalysts in parallel to identify optimal conditions .
What are the best practices for handling and storing this compound to ensure stability during experiments?
Basic Research Question
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .
- Handling : Use inert atmosphere (N/Ar) gloveboxes for moisture-sensitive intermediates .
- Safety : Avoid dust formation; use local exhaust ventilation and PPE (gloves, lab coat) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
